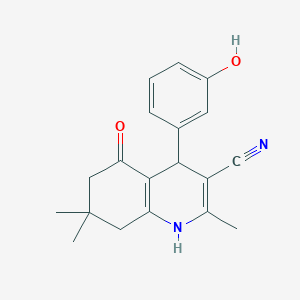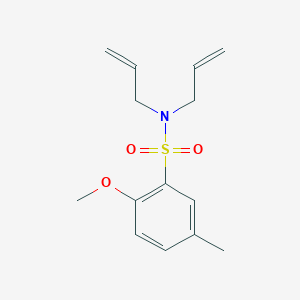
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BFPF, is a pyrrolidinecarboxamide derivative that has been extensively studied in the field of medicinal chemistry. BFPF has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential treatment for Alzheimer's disease.
Mécanisme D'action
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide's potential as a treatment for Alzheimer's disease is thought to be due to its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its versatility as a potential treatment for a variety of diseases, including cancer, inflammation, and Alzheimer's disease. Additionally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. For example, further studies could be conducted to investigate its potential as a treatment for other diseases, such as diabetes or cardiovascular disease. Additionally, research could be conducted to optimize the synthesis of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, with the goal of improving its solubility and bioavailability. Finally, further studies could be conducted to investigate the safety and efficacy of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with butylamine to form 4-fluorobenzylbutylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrrole derivative. The final step involves the reaction of the pyrrole derivative with 4-butoxybenzoyl chloride to form N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential anti-cancer properties. Research has shown that N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-3-12-27-19-10-6-17(7-11-19)23-21(26)15-13-20(25)24(14-15)18-8-4-16(22)5-9-18/h4-11,15H,2-3,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVYQXJYAVWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)

![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)

![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)